Isoxyl
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-bis[4-(3-methylbutoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBONKHPVHMQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238358 | |
| Record name | Tiocarlide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910-86-1 | |
| Record name | Isoxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiocarlide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000910861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiocarlide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 910-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiocarlide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiocarlide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOCARLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43M23X81Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Isoxyl S Biological Activity
Comparative Analysis of Mechanism with Other Antitubercular Agents
This compound's mechanism of action, particularly its impact on mycolic acid synthesis, shares some similarities with other antitubercular agents but also exhibits distinct characteristics.
Differentiation from Isoniazid (B1672263) (INH) and Ethionamide (ETH)
While this compound, Isoniazid (INH), and Ethionamide (ETH) all target mycolic acid biosynthesis, their specific mechanisms and enzymatic targets differ significantly nih.govnih.govacs.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov.
Isoniazid (INH): INH is a prodrug activated by the catalase-peroxidase KatG asm.orgnih.govfrontiersin.org. The activated form of INH reacts with NAD+ to form an INH-NAD adduct, which then inhibits the enoyl-acyl carrier protein (ACP) reductase InhA, a crucial enzyme in the FAS-II pathway responsible for mycolic acid synthesis acs.orgasm.orgnih.govresearchgate.netfrontiersin.orgasm.org. Resistance to INH often arises from mutations in katG or overexpression/alteration of inhA nih.govfrontiersin.org.
Ethionamide (ETH): ETH is a structural analog of INH and also a prodrug activated by EthA, similar to this compound asm.orgasm.orgnih.govresearchgate.netfrontiersin.org. The activated ETH forms an ETH-NAD adduct that inhibits InhA, leading to mycolic acid biosynthesis inhibition asm.orgnih.govresearchgate.netfrontiersin.org. Cross-resistance between this compound and Ethionamide has been observed, suggesting a common activation step involving EthA nih.govasm.orgresearchgate.net.
Differentiation:
The table below summarizes the key mechanistic differences:
Similarities and Cross-Resistance with Thiacetazone (TAC)
This compound (ISO) and thiacetazone (TAC) are both thiocarbamide-containing prodrugs that exhibit antimycobacterial activity by inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell wall nih.govwikipedia.orgmims.comnih.gov. A key similarity lies in their requirement for bioactivation by the flavin-containing monooxygenase EthA (Rv3854c) nih.govmims.commims.comuni.lu. This enzymatic activation of their thiocarbonyl moiety is essential for their bactericidal effect nih.govmims.com.
The shared activation pathway by EthA contributes to a documented history of cross-resistance between ISO, TAC, and ethionamide (ETH), another second-line anti-TB drug that also requires EthA activation nih.govuni.lunih.gov. Genetic analyses of cross-resistant M. tuberculosis isolates have consistently identified EthA as a common activator for these drugs nih.gov.
Following activation, both ISO and TAC inhibit the dehydration step of the type II fatty acid synthase (FAS-II) elongation cycle mims.com. Research has demonstrated that ISO and TAC specifically and covalently react with a cysteine residue, Cys61, located on the HadA subunit of the HadAB dehydratase complex, thereby inhibiting its enzymatic activity mims.com. This common inhibitory mechanism against FAS-II dehydratase is a significant factor in the observed cross-resistance between ISO and TAC mims.com. Furthermore, overexpression of the hadABC operon, which encodes the essential FAS-II dehydratase complex, has been shown to result in high-level resistance to TAC in M. tuberculosis mims.com.
Genetic and Biochemical Approaches to Target Identification
The elucidation of this compound's targets and mechanism of action has largely relied on genetic and biochemical investigations, including the analysis of drug-resistant mutants and overexpression studies of candidate enzymes.
To understand the mode of action of this compound, researchers have isolated and characterized spontaneous ISO-resistant mutants of M. tuberculosis nih.govwikipedia.org. A significant finding from the genotypic characterization of these mutants revealed that a subset carried mutations within the monooxygenase gene ethA nih.govwikipedia.org. These ethA mutations were found to impair the activation of this compound by the EthA enzyme, leading to high levels of this compound resistance, with minimal inhibitory concentrations (MICs) exceeding 40 µg/ml in some resistant strains nih.gov. These ethA mutants also exhibited cross-resistance to ethionamide, further supporting the role of EthA as a common activating enzyme for both drugs nih.gov.
Beyond ethA, mutations in the hadA and hadC genes, which encode subunits of the FAS-II dehydratase, have also been identified in spontaneous ISO- and TAC-resistant mutants and are associated with high-level resistance wikipedia.org. For instance, a specific HadA C61S mutation has been demonstrated to confer resistance to this compound . Additionally, four distinct hadC mutations (HadC V85I, HadC T123A, HadC A151V, and HadC K157R) were found to increase resistance to both this compound and thiacetazone when introduced into susceptible M. tuberculosis strains . These hadC mutations are believed to alter the stability or specific activity of the HadBC enzyme, potentially allowing it to compensate for deficiencies in HadAB activity in the presence of the drugs .
The following table summarizes the impact of key gene mutations on this compound resistance:
Table 1: Effect of Gene Mutations on this compound Resistance in M. tuberculosis
| Strain/Mutation | Drug | MIC (µg/ml) | Fold Resistance (vs. WT) | Source |
| M. tuberculosis Wild-type | This compound | ~3.0 | 1 | |
| M. tuberculosisethA mutant | This compound | >40 nih.gov | >13.3 | nih.gov |
| M. tuberculosisethA mutant | Ethionamide | >10 nih.gov | >2 (vs. ~5 µg/ml WT) | nih.gov |
| M. tuberculosis HadA C61S mutant | This compound | High-level | Not quantified | |
| M. tuberculosis HadC V85I mutant | This compound | Increased | Not quantified | |
| M. tuberculosis HadC T123A mutant | This compound | Increased | Not quantified | |
| M. tuberculosis HadC A151V mutant | This compound | Increased | Not quantified | |
| M. tuberculosis HadC K157R mutant | This compound | Increased | Not quantified |
Overexpression studies have been instrumental in validating the identified targets of this compound. For example, the cloning and expression of the M. tuberculosis fatty acid desaturase genes (desA1, desA2, and desA3) in Mycobacterium bovis BCG revealed that overexpression of desA3 specifically led to an increase in Δ9-desaturase activity and oleic acid synthesis. Crucially, this overexpression also resulted in an increased Minimal Inhibitory Concentration (MIC) of this compound against the M. bovis BCG/pVVdesA3-overexpression strain (6.0 μg/ml compared to 3.0 μg/ml for the parent strain), strongly suggesting that the terminal enzyme of the Δ9 desaturation system, DesA3, is a direct target of the drug.
Further studies involving EthA demonstrated that its overexpression in Mycobacterium smegmatis or M. bovis BCG significantly increased the sensitivity of these mycobacteria to this compound, as well as to ethionamide and thiacetazone nih.gov. Conversely, overexpression of ethR (Rv3855), a transcriptional repressor of ethA, conferred increased resistance to this compound in M. tuberculosis H37Rv, with more than an eightfold increase in resistance observed nih.gov. This highlights the intricate regulatory control over EthA activity and its impact on drug susceptibility.
The overexpression of the hadABC operon, which encodes the essential FAS-II dehydratase complex, has also been shown to confer high-level resistance to thiacetazone in M. tuberculosis mims.com. Similarly, overexpression of HadABC in M. bovis BCG resulted in resistance to both this compound and thiacetazone, with MIC values ranging from 25 to 50 µM for this compound (approximately 10-20 µg/ml) and greater than 50 µM for thiacetazone (approximately >11.8 µg/ml). These findings collectively reinforce the role of EthA and the FAS-II dehydratase complex as critical components in this compound's mechanism of action and the development of resistance.
The following table details the effects of target enzyme overexpression on this compound and related drug susceptibility:
Table 2: Effect of Target Enzyme Overexpression on this compound Susceptibility
| Strain/Overexpressed Gene | Drug | MIC (µg/ml or µM) | Effect on Susceptibility | Source |
| M. bovis BCG Parent | This compound | 3.0 µg/ml | Baseline | |
| M. bovis BCG /pVVdesA3-overexpression | This compound | 6.0 µg/ml | Increased resistance (2-fold) | |
| M. smegmatis or M. bovis BCG / ethA overexpression | This compound | Not quantified | Increased sensitivity | nih.gov |
| M. tuberculosis H37Rv / ethR overexpression | This compound | Not quantified | Increased resistance (>8-fold) | nih.gov |
| M. tuberculosis / hadABC operon overexpression | Thiacetazone | High-level mims.com | High-level resistance | mims.com |
| M. bovis BCG HadABC overexpression | This compound | 25-50 µM (~10-20 µg/ml) | Resistance | |
| M. bovis BCG HadABC overexpression | Thiacetazone | >50 µM (>11.8 µg/ml) | Resistance |
Isoxyl Derivatives and Structure Activity Relationship Sar Studies
Synthesis and Evaluation of Homologous Series of Derivatives
The synthesis and evaluation of homologous series of Isoxyl derivatives have revealed promising insights into enhancing its antimycobacterial efficacy. This compound itself exhibits potent activity against various Mycobacterium species, including Mycobacterium tuberculosis H37Rv, Mycobacterium bovis BCG, Mycobacterium avium, and Mycobacterium aurum A+. asm.orgnih.gov Notably, this compound has demonstrated effectiveness against clinical isolates of M. tuberculosis, including multidrug-resistant strains, with minimum inhibitory concentrations (MICs) typically ranging from 1 to 10 µg/ml. asm.orgcaymanchem.comnih.gov
A key finding from these studies is that a homologous series of this compound derivatives were synthesized, and a significant proportion of these derivatives proved to be as effective as, or even more effective than, the parent compound in agar (B569324) proportion assays. asm.orgacs.orgnih.govresearchgate.net These thiourea (B124793) compounds, similar to isoniazid (B1672263) (INH) and ethionamide (B1671405) (ETH), specifically inhibit the synthesis of mycolic acids. asm.orgacs.orgnih.gov However, a distinguishing characteristic of this compound, unlike INH and ETH, is its additional ability to partially inhibit the synthesis of shorter-chain fatty acids. wikipedia.orgasm.orgcaymanchem.comacs.orgnih.govresearchgate.net
The MIC values for newly synthesized this compound derivatives against M. tuberculosis were reported to be in the range of <0.1 to 2.5 µg/ml, indicating improved potency for some analogues compared to the parent compound. asm.org
Table 1: Antimycobacterial Activity of this compound Against Various Mycobacterium Species
| Mycobacterium Species | MIC (µg/ml) |
| M. tuberculosis H37Rv | 2.5 asm.orgnih.gov |
| M. bovis BCG | 0.5 asm.orgnih.gov |
| M. avium | 2.0 asm.orgnih.gov |
| M. aurum A+ | 2.0 asm.orgnih.gov |
| Clinical M. tuberculosis isolates (drug-resistant) | 1-10 asm.orgcaymanchem.comnih.gov |
Impact of Structural Modifications on Antimycobacterial Activity
Structural modifications to the this compound scaffold have been extensively investigated to elucidate their impact on antimycobacterial activity. It has been observed that modifications to the alkyl chain of this compound are generally well-tolerated concerning anti-tuberculosis activity. nih.gov These modifications can include the incorporation of n-alkyl, branched-alkyl, thioether, and aromatic groups. nih.gov
The underlying basis for the structure-activity relationship of this compound and related thiourea prodrugs, such as thiacetazone (B1682801), is linked to their activation by the flavin-dependent monooxygenase EthA. acs.orgjst.go.jp Both this compound and thiacetazone are known to specifically and covalently react with a cysteine residue (Cys61) of the HadA subunit of the dehydratase enzyme, thereby inhibiting HadAB activity, which is crucial for mycolic acid biosynthesis. acs.org This covalent modification explains the observed SAR. acs.org
Studies on structurally related urea (B33335) derivatives, which share similarities with this compound, have provided further insights. Compounds featuring a bulky aliphatic ring on one side of the urea moiety and an aromatic ring on the other side demonstrated good antitubercular activity. nih.gov Certain compounds within this series, specifically compounds 1, 3, 11, 20, and 24, exhibited potent MIC values of 0.01 µg/ml against M. tuberculosis H37Rv, a potency comparable to that of isoniazid. nih.gov These highly active compounds showed significant inhibition of EphE (>70%), and some also inhibited EphB (>50%). nih.gov The thiosemicarbazone moiety, present in thiacetazone, has been identified as essential for its antituberculosis activity, suggesting a similar structural importance for this compound derivatives. brieflands.com
Structural Isomerization and its Influence on Activity
Structural isomerization plays a critical role in determining the antitubercular activity of this compound adducts, particularly in the context of adamantyl-isoxyl hybrid compounds. nih.govnih.gov Research indicates that even structurally similar pharmacophores can bind to different proteins within Mycobacterium tuberculosis. nih.govnih.gov This highlights the necessity for careful consideration when synthesizing regioisomeric analogues, as subtle differences in molecular arrangement can lead to distinct biological outcomes and target interactions. nih.govnih.gov
Development of Hybrid Compounds
The strategy of developing hybrid compounds by combining this compound with other antitubercular agents or pharmacophores has shown promise in addressing drug-resistant tuberculosis. One notable example is the creation of SQ109-Isoxyl hybrid compounds. nih.govresearchgate.net These hybrids have demonstrated activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, while exhibiting limited in vitro toxicity when compared to other antitubercular agents. nih.govresearchgate.net
Another approach involved the synthesis of tripartite hybrid compounds derived from chloroquine, ethambutol (B1671381), and this compound. researchgate.net Among these, N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea (Compound 6) was identified as a potent broad-spectrum antimicrobial agent. researchgate.net This compound showed activity twofold greater than ethambutol and this compound against M. tuberculosis. researchgate.net Additionally, hybrid compounds integrating thiourea and 1,3,4-thiadiazole (B1197879) motifs have been synthesized and evaluated for their anti-tuberculosis activity. jst.go.jp This hybridization strategy aims to leverage the distinct mechanisms of action and targets of different pharmacophores to develop novel and more effective antitubercular agents. jst.go.jp
Mycobacterial Response and Resistance Mechanisms to Isoxyl
Emergence of Resistance and Associated Genetic Alterations
Resistance to Isoxyl often arises from spontaneous mutations that either impair the drug's activation or modify its cellular targets wikipedia.orguni.lu. High-level resistance to this compound can be conferred by several distinct genetic alterations wikipedia.org.
Mutations in ethA Gene and their Consequences
This compound is a prodrug, meaning it requires metabolic activation to exert its bactericidal effect wikipedia.orguni.lucore.ac.ukfishersci.cauni.lu. This activation is primarily carried out by the flavin-dependent monooxygenase EthA, which oxidizes the thiocarbonyl moiety of this compound wikipedia.orguni.lufishersci.ca. Consequently, loss-of-function mutations in the ethA gene are among the most frequent spontaneous mutations associated with high-level resistance to this compound wikipedia.orgfishersci.ca. These mutations prevent the conversion of this compound into its active form, thereby rendering the drug ineffective wikipedia.org. Such mutations can include missense mutations, frameshift mutations, or nucleotide alterations that lead to a reduction or complete loss of EthA activity wikipedia.orgfishersci.ca. The inactivation of EthA also leads to cross-resistance with other thiocarbamide-containing drugs like thiacetazone (B1682801) (TAC) and ethionamide (B1671405) (ETH), which share the same activation pathway wikipedia.orgcore.ac.ukfishersci.ca.
Role of Mycolic Acid Methyltransferases (MmaA4, MmaA2) in Resistance
Missense and frameshift mutations in the methyltransferases MmaA2 and MmaA4 have been observed in M. tuberculosis spontaneous this compound- and thiacetazone-resistant mutants wikipedia.orguni.lunih.gov. These enzymes are responsible for introducing functional groups into the meromycolate chain of mycolic acids wikipedia.org. While these mutations confer resistance, available evidence suggests that MmaA2 and MmaA4 are neither direct targets nor activators of this compound wikipedia.orguni.lunih.gov. Instead, it has been proposed that resistance linked to mutations in these methyltransferases may stem from conformational changes in the FAS-II multi-protein complex, particularly given their physical interaction with HadAB via the HadA subunit wikipedia.orguni.lu. Such conformational alterations could restrict the access of this compound to its primary target, HadAB wikipedia.org.
Cellular Responses to this compound Exposure
Exposure to this compound primarily leads to a significant disruption of mycolic acid biosynthesis in mycobacteria wikipedia.orgnih.govuni.lunih.govuni.lu. Studies using [1,2-14C]acetate labeling have demonstrated that this compound inhibits the synthesis of all major types of mycolic acids, including α-mycolates, methoxymycolates, and ketomycolates nih.gov. For instance, at its MIC for M. tuberculosis, this compound inhibited the synthesis of α-mycolates by 91.6%, methoxymycolates by 94.3%, and ketomycolates by 91.1% nih.gov.
A distinctive cellular response to this compound treatment is the accumulation of 3-hydroxy C18, C20, and C22 fatty acids nih.gov. This accumulation is indicative of an inhibition at the dehydratase step of the fatty acid synthase type II (FAS-II) elongation cycle, which is consistent with this compound's targeting of HadAB nih.gov. Unlike some other anti-tuberculosis drugs like isoniazid (B1672263) (INH) and ethionamide (ETH), which primarily inhibit mycolic acid synthesis, this compound has also been shown to partially inhibit the synthesis of shorter-chain fatty acids wikipedia.orgnih.gov. Furthermore, this compound has been found to inhibit EphD, an epoxide hydrolase involved in mycolic acid metabolism, within mycobacterial cells uni.lu. Transcriptional profiling studies have compared gene expression changes in Mycobacterium in response to this compound (thiocarlide) with other mycolic acid biosynthesis inhibitors, highlighting the impact on this critical pathway.
Advanced Methodologies in Isoxyl Research
Radiometric Labeling Techniques for Metabolic Pathway Analysis
Radiometric labeling techniques are extensively employed to analyze the impact of Isoxyl on the metabolic pathways of mycobacteria, particularly those involved in cell wall synthesis. This approach involves incorporating radioactively labeled precursors into bacterial cultures, allowing researchers to track the synthesis of specific biomolecules and observe the inhibitory effects of this compound. creative-proteomics.comstudysmarter.co.ukisotope.com
[1,2-14C]Acetate Labeling in Mycolic Acid and Fatty Acid Synthesis Studies
The selective action of this compound on mycolic acid and fatty acid synthesis in Mycobacterium tuberculosis (H37Rv), Mycobacterium bovis BCG, and Mycobacterium aurum A+ has been studied through the use of [1,2-14C]acetate labeling. acs.orgresearchgate.netnih.govnih.govnih.govasm.orgasm.orgnih.govtandfonline.com This methodology involves growing mycobacterial cultures in the presence or absence of this compound, followed by labeling with [1,2-14C]acetate. acs.orgresearchgate.netnih.govnih.govnih.govasm.orgtandfonline.com Subsequent extraction and analysis of fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) via techniques such as thin-layer chromatography (TLC) and autoradiography reveal the extent of inhibition. researchgate.netnih.govnih.govasm.orgtandfonline.com
At its minimum inhibitory concentration (MIC) for M. tuberculosis, this compound significantly inhibited the synthesis of both fatty acids and mycolic acids. Specifically, it inhibited α-mycolates by 91.6%, methoxymycolates by 94.3%, and ketomycolates by 91.1%. acs.orgresearchgate.netnih.govnih.gov In M. bovis BCG, this compound inhibited α-mycolates by 87.2% and ketomycolates by 88.5%. For M. aurum A+, the inhibitions were 87.1% for α-mycolates, 87.2% for ketomycolates, and 86.5% for wax-ester mycolates. acs.orgresearchgate.netnih.govnih.gov
A key distinction observed with this compound, compared to isoniazid (B1672263) (INH) and ethionamide (B1671405) (ETH), is its ability to inhibit the synthesis of shorter-chain fatty acids in addition to all types of mycolic acids. acs.orgresearchgate.netnih.govnih.govnih.govasm.orgasm.org This suggests a different mode of action for this compound compared to these other antitubercular drugs. nih.gov
Table 1: Inhibition of Mycolic Acid and Fatty Acid Synthesis by this compound using [1,2-14C]Acetate Labeling acs.orgresearchgate.netnih.govnih.gov
| Mycobacterial Strain | MIC (µg/mL) | Mycolate Type | Inhibition (%) |
| M. tuberculosis H37Rv | 2.5 | α-mycolates | 91.6 |
| Methoxymycolates | 94.3 | ||
| Ketomycolates | 91.1 | ||
| M. bovis BCG | 0.5 | α-mycolates | 87.2 |
| Ketomycolates | 88.5 | ||
| M. aurum A+ | 2.0 | α-mycolates | 87.1 |
| Ketomycolates | 87.2 | ||
| Wax-ester mycolates | 86.5 |
Cell-Free Assays for Enzymatic Activity Measurement
Cell-free assays are critical for pinpointing the specific enzymatic targets of this compound and understanding its mechanism of action at a molecular level. nih.govnih.govresearchgate.netasm.org Early attempts to directly incubate purified enzymes, such as the HadAB dehydratase of the Type II fatty acid synthase (FAS-II) system, with this compound in cell-free assays failed to show inhibition. nih.gov This indicated that this compound, as a prodrug, requires activation to exert its inhibitory effect. acs.orgnih.govresearchgate.net
Research has shown that the flavin-containing monooxygenase EthA is crucial for activating this compound in mycobacteria. acs.orgnih.govresearchgate.net Once activated, this compound covalently modifies cysteine residues, specifically Cys61 of the HadA subunit of the HadAB dehydratase complex. acs.orgnih.govresearchgate.net This covalent adduct formation renders the HadAB-Isoxyl complex devoid of dehydratase activity, thereby interrupting the FAS-II elongation cycle and abolishing mycolic acid synthesis. acs.orgtandfonline.comnih.govresearchgate.netasm.org
Cell-free assays using M. bovis BCG sonicates and [1,2-14C]acetic acid as a radiolabeled substrate have demonstrated that the addition of activated this compound inhibits the synthesis of both alpha- and ketomycolates. nih.gov Furthermore, this compound's inhibitory activity on oleic acid synthesis has been attributed to its effect on the stearoyl-coenzyme A desaturase DesA3, which can also be measured in cell-free systems containing partially purified DesA3 protein, palmitoyl-CoA, and mycobacterial membranes. nih.govresearchgate.net
Murine Macrophage Models for Intracellular Activity Assessment
Murine macrophage models are indispensable for evaluating the intracellular activity of this compound against Mycobacterium tuberculosis, which is a facultative intracellular pathogen. acs.orgresearchgate.netnih.govnih.govasm.orgasm.orgomicsonline.org In these in vitro models, this compound has demonstrated bactericidal killing of viable intracellular M. tuberculosis in a dose-dependent manner. acs.orgresearchgate.netnih.govnih.govasm.orgasm.orgomicsonline.org
Studies using murine macrophages showed that this compound effectively inhibited the synthesis of both fatty acids and mycolic acids within the intracellular environment of M. tuberculosis. omicsonline.org This highlights this compound's ability to penetrate host cells and exert its antimycobacterial effects on intracellular bacteria, which is a critical characteristic for antitubercular drugs. acs.orgresearchgate.netnih.govnih.gov
Genomic and Proteomic Approaches to Target Identification and Resistance
Genomic and proteomic approaches are powerful tools for identifying the molecular targets of this compound and understanding the mechanisms by which mycobacteria develop resistance to the compound. oup.comfrontiersin.orgmicrobenotes.comdrugtargetreview.commedrxiv.orgwjpmr.comnih.govter-arkhiv.rufrontiersin.org
Genomic methods, including in silico analyses and network modeling, have been applied to elucidate protein functional linkages and identify potential drug targets in M. tuberculosis. oup.comdrugtargetreview.commedrxiv.orgfrontiersin.org For instance, linoleoyl-CoA desaturase (Rv3229c) has been identified as a target of this compound using such approaches. oup.com These computational strategies help narrow down the search for target proteins by predicting likely ligand-protein interactions and evaluating the essentiality of genes for bacterial survival. oup.comdrugtargetreview.commedrxiv.orgfrontiersin.org
Proteomic analyses complement genomic studies by providing insights into changes in protein expression, post-translational modifications, and direct drug-protein interactions. microbenotes.comnih.govfrontiersin.org For example, proteomic studies can identify proteins that are covalently bound by activated this compound, such as the Cys61 residue of the HadA subunit of the HadAB dehydratase. acs.orgnih.govresearchgate.net Understanding these interactions is crucial for elucidating the precise mechanism of action and for identifying mechanisms of resistance, which often involve mutations in the target enzymes or in enzymes responsible for drug activation, such as EthA. acs.orgnih.govresearchgate.netasm.orgmicrobenotes.comwjpmr.comnih.gov
Spectroscopic and Diffraction Techniques for Polymorph Characterization
Spectroscopic and diffraction techniques are essential for the comprehensive characterization of different polymorphic forms of this compound. acs.orgresearchgate.netresearchgate.netazom.comnih.gov Polymorphism, the ability of a solid substance to exist in more than one crystal form, can significantly impact the physical properties of a drug, including its solubility and stability. acs.orgresearchgate.netresearchgate.netnih.gov Two polymorphs of this compound, designated Forms I and II, have been identified and characterized. acs.orgresearchgate.net
Techniques employed for their characterization include thermal analysis (hot stage microscopy and differential scanning calorimetry), Fourier transform infrared (FTIR) spectroscopy, and 13C solid-state nuclear magnetic resonance (SSNMR) spectroscopy. acs.orgresearchgate.netresearchgate.netazom.comnih.gov These methods help to distinguish between the different conformers of this compound and their distinct hydrogen bonding schemes and packing arrangements within their respective crystal structures. acs.orgresearchgate.net Thermal analysis has further revealed that the two polymorphs are enantiotropically related, with a transition temperature of 91.7 °C. acs.orgresearchgate.net
X-ray Diffraction (Powder and Single Crystal)
X-ray diffraction (XRD) plays a pivotal role in the structural characterization of this compound polymorphs. Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are utilized. acs.orgresearchgate.netresearchgate.netcore.ac.ukcreative-biostructure.compulstec.net
Single-Crystal X-ray Diffraction (SCXRD): SCXRD is a highly precise technique that provides detailed information about the atomic structure, including unit cell dimensions, bond lengths, angles, and atomic positions of a well-formed single crystal. acs.orgresearchgate.netresearchgate.netcore.ac.ukcreative-biostructure.compulstec.net For this compound, SCXRD has revealed that Forms I and II contain different conformers of the molecule, which exhibit distinct hydrogen bonding patterns and packing arrangements in their crystal lattices. acs.orgresearchgate.net
Powder X-ray Diffraction (PXRD): PXRD analyzes a collection of randomly oriented microcrystals and produces a diffraction pattern characterized by a series of peaks. acs.orgresearchgate.netresearchgate.netnih.govcore.ac.ukcreative-biostructure.compulstec.net This technique is particularly useful for identifying distinct crystal forms and determining the phase composition of a material. researchgate.netnih.govcreative-biostructure.compulstec.net For this compound, PXRD patterns for Forms I and II are distinct, serving as a "fingerprint" for each polymorph. acs.orgresearchgate.netresearchgate.net
Table 2: Characterization Techniques for this compound Polymorphs acs.orgresearchgate.netresearchgate.netazom.comnih.gov
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Identification of distinct crystal forms, phase composition, crystallinity, lattice parameters |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise atomic structure, unit cell dimensions, bond lengths, angles, atomic positions, conformers, hydrogen bonding, packing arrangements |
| Thermal Analysis (HSM, DSC) | Melting and crystallization behavior, number of polymorphs, thermodynamic relationships, transition temperature |
| Fourier Transform Infrared (FTIR) Spectroscopy | Vibrational characteristics, functional groups, molecular conformation |
| 13C Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy | Molecular structure, local environment, conformational differences |
Historical Research and Clinical Perspectives on Isoxyl
Re-examination of Past Clinical Trials and Efficacy
Early in vitro studies demonstrated Isoxyl's significant antimycobacterial activity, exhibiting low minimal inhibitory concentrations (MICs) against Mycobacterium tuberculosis mdpi.comasm.orgijcrar.comnih.govnih.govresearchgate.net. Notably, it proved effective against strains resistant to first-line drugs such as rifampicin (B610482) (RIF) and isoniazid (B1672263) (INH) mdpi.comasm.orgijcrar.comnih.govnih.govresearchgate.netnih.gov.
Research by Urbancik and Titscher showed modest therapeutic efficacy of this compound as monotherapy in cases of untreated pulmonary tuberculosis. Sputum conversion rates were approximately 25% after 6 to 8 weeks of daily this compound administration, increasing to about 50% when treatment was extended to 10 to 18 weeks asm.org. Clinical trials involving combined therapy with this compound and Isoniazid (INH) yielded more favorable outcomes than monotherapy. For instance, in one study, 85% of patients with initially demonstrable Mycobacterium tuberculosis bacilli achieved sputum reversion after four months of treatment with the combined regimen karger.com. Across two groups, sputum conversion was observed in 89.5% of patients after four months of combined treatment, suggesting a strong clinical tuberculostatic action for this compound karger.com.
This compound's mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, similar to INH and ethionamide (B1671405) (ETH) asm.orgwikipedia.orgnih.govnih.govresearchgate.netmicrobiologyresearch.org. However, unlike INH and ETH, this compound also partially inhibited the synthesis of shorter-chain fatty acids wikipedia.orgnih.govnih.govresearchgate.net. Further studies identified that this compound inhibits the stearoyl-CoA Δ9-desaturase DesA3 and the mycobacterial epoxide hydrolase EphD, both enzymes involved in mycolic acid metabolism mdpi.comnih.gov.
Table 1: Select Minimal Inhibitory Concentrations (MICs) of this compound against Mycobacterium Species
| Mycobacterium Strain | MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | 2.5 | nih.gov |
| M. bovis BCG | 0.5 | nih.gov |
| M. avium | 2.0 | nih.gov |
| M. aurum A+ | 2.0 | nih.gov |
| Clinical MDR M. tuberculosis | 1-10 | asm.orgnih.govnih.gov |
Factors Leading to Discontinuation of Clinical Use
Despite its promising antimycobacterial activity, this compound's clinical use was discontinued. A primary factor was its poor and highly variable oral bioavailability, attributed to its sparing solubility in water mdpi.comnih.gov. This characteristic contributed to the failure of some clinical trials and consequently limited its widespread adoption nih.govrti.org. Additionally, this compound, along with other thioamides like thiacetazone (B1682801), was eventually retracted from clinical use due to serious adverse effects and a high frequency of drug-resistant mutants researchgate.net.
While some early reports suggested this compound had "no known side effects" nih.gov or less toxicity compared to para-aminosalicylic acid (PAS) karger.com, later assessments indicated "serious adverse effects" as a reason for its retraction researchgate.net. Research has shown that this compound exhibits cytotoxicity against certain cell lines, such as uninfected murine macrophage-like cells (RAW264.7) and human-derived hepatoblastoma cells (HepG2) at higher concentrations tandfonline.com. This cytotoxicity, particularly in hepatic cells, may be indicative of the biotransformation of the thiourea (B124793) compound by hepatic enzymes into more toxic sulfenic acid forms tandfonline.com.
A significant challenge that led to the discontinuation of this compound was the rapid emergence and high frequency of drug-resistant mutants of Mycobacterium tuberculosis during clinical trials researchgate.netnih.gov. Resistance to this compound typically arises from mutations in the ethA gene, which encodes a flavin-dependent monooxygenase responsible for activating this compound (a prodrug) into its active form researchgate.netasm.orgacs.org. A reduced or complete lack of EthA activity in the mycobacterium directly leads to this compound resistance, as the drug cannot be converted into its lethal enzymatic inhibitor asm.org.
Toxicity Concerns in Specific Patient Populations
Suitability for Intermittent Chemotherapy
Intermittent chemotherapy, involving less frequent drug administration (e.g., weekly or thrice-weekly), is an attractive strategy for tuberculosis treatment due to potential reductions in cost and toxicity, and improved patient adherence through supervised therapy ijcrar.comresearchgate.net. However, in vitro pulsed exposure studies evaluating this compound's suitability for intermittent chemotherapy indicated it would likely be "least satisfactory" ijcrar.com. These studies revealed that this compound was not bactericidal during the exposure period, and bacterial growth resumed immediately once the drug was removed by washing ijcrar.com. This suggests that this compound may not maintain sufficient inhibitory effects over extended intervals between doses, which is crucial for successful intermittent regimens.
Implications for Current and Future Antitubercular Drug Strategies
The historical experience with this compound carries important implications for current and future antitubercular drug strategies. Given that drug development is a lengthy and costly process, re-examining previously effective compounds like this compound remains a valuable approach ijcrar.comijcrar.comresearchgate.net.
Understanding this compound's unique mechanism of action—its activation by the EthA monooxygenase and its inhibition of mycolic acid synthesis via targets like DesA3 and EphD—can help identify new therapeutic targets and guide the development of novel antitubercular agents mdpi.comnih.govnih.govacs.org. The fact that this compound demonstrated activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis highlights its potential as a scaffold for new drug discovery, especially in the face of rising drug resistance mdpi.comasm.orgijcrar.comnih.govnih.govresearchgate.netnih.govresearchgate.net.
Efforts are ongoing to develop new derivatives of this compound, with some demonstrating greater efficacy than the parent compound in vitro nih.govresearchgate.net. Furthermore, strategies to overcome this compound's poor oral bioavailability, such as pulmonary delivery via aerosols, are being explored to "rescue" this abandoned drug for a disease that urgently requires new therapies nih.gov. The broad specificity of EthA, the enzyme responsible for this compound's activation, is also being investigated as a means to improve the activation process of thiocarbamides and potentially mitigate associated toxicity issues in future drug designs researchgate.netresearchgate.netacs.org.
Q & A
Basic Research Questions
Q. What are the critical methodological considerations when designing initial experiments to evaluate Isoxyl’s efficacy in in vitro models?
- Answer:
- Model Selection: Use standardized bacterial strains (e.g., Mycobacterium tuberculosis for antimycobacterial studies) with clear growth conditions (e.g., Middlebrook 7H9 broth). Include positive (e.g., rifampicin) and negative controls (solvent-only treatment).
- Dosage Range: Conduct preliminary dose-response assays (e.g., 0.1–100 µg/mL) to determine IC₅₀ values. Use triplicate samples to ensure reproducibility .
- Data Documentation: Record raw data (e.g., optical density measurements) in tables, with processed data (e.g., normalized inhibition percentages) presented in the main text. Large datasets should be relegated to appendices .
Q. How should researchers systematically identify gaps in this compound’s pharmacological profile through literature reviews?
- Answer:
- Database Search: Use PubMed, Google Scholar, and Web of Science with Boolean operators (e.g., “this compound AND (mechanism OR resistance)”). Exclude non-peer-reviewed sources .
- Synthesis Matrix: Create a table comparing study parameters (e.g., model organisms, dosages, outcomes) to highlight inconsistencies or understudied areas (e.g., this compound’s impact on biofilm formation).
- Ethical Feasibility: Ensure selected studies align with institutional biosafety protocols, particularly when referencing in vivo data .
Advanced Research Questions
Q. What analytical strategies can resolve contradictions in reported data on this compound’s mechanism of action across studies?
- Answer:
- Methodological Audit: Compare experimental variables (e.g., bacterial growth phase, solvent used for this compound dissolution) that may influence results. For example, dimethyl sulfoxide (DMSO) concentrations >1% can inhibit microbial growth, skewing efficacy data .
- Statistical Re-analysis: Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Assess heterogeneity using I² statistics to quantify variability .
- Expert Consultation: Engage microbiologists or pharmacologists to validate hypotheses (e.g., this compound’s interference with lipid biosynthesis) through collaborative replication studies .
Q. How can researchers optimize protocols to address this compound’s stability limitations in longitudinal studies?
- Answer:
- Stability Testing: Perform accelerated degradation studies under varying temperatures (4°C, 25°C, 37°C) and pH conditions (pH 2–9). Use HPLC to quantify this compound degradation products over time .
- Formulation Adjustments: Incorporate stabilizers (e.g., cyclodextrins) or lyophilization to enhance shelf life. Validate stability via mass spectrometry to confirm structural integrity .
- Protocol Transparency: Document storage conditions and handling procedures meticulously to enable replication. For example, specify light exposure limits to prevent photodegradation .
Q. What integrative approaches are recommended for studying this compound’s multi-omics interactions (e.g., transcriptomic and metabolomic effects)?
- Answer:
- Experimental Design: Pair RNA sequencing (e.g., Illumina NovaSeq) with LC-MS metabolomics on this compound-treated vs. control samples. Use time-series sampling to capture dynamic responses .
- Data Correlation: Apply bioinformatics pipelines (e.g., MetaboAnalyst 5.0) to identify pathway enrichments (e.g., fatty acid metabolism). Validate key nodes via CRISPR-Cas9 knockout strains .
- Uncertainty Reporting: Disclose technical limitations (e.g., metabolomic coverage bias) and use confidence intervals for omics-based conclusions .
Methodological Tables
Table 1: Key Parameters for In Vitro this compound Efficacy Studies
Table 2: Common Pitfalls in this compound Stability Studies
| Pitfall | Mitigation Strategy | Impact on Data Quality |
|---|---|---|
| Photodegradation | Use amber vials; limit light exposure | Prevents false-negative results |
| Solvent Toxicity | Keep DMSO ≤0.5% in final concentration | Avoids microbial inhibition |
| Temperature Fluctuations | Store aliquots at -80°C with single-use thaw | Preserves compound integrity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
